molecular formula C13H15NO4 B2645264 Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate CAS No. 289882-17-3

Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate

Cat. No.: B2645264
CAS No.: 289882-17-3
M. Wt: 249.266
InChI Key: CEADWDFQIWMXQB-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C13H15NO4. It is a specialty product often used in proteomics research . This compound is characterized by its unique structure, which includes an ethyl ester, a benzyloxy group, and an oxobutanoate moiety.

Scientific Research Applications

Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzyl hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the oxobutanoate structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted benzyloxy compounds. These products are often used as intermediates in further chemical synthesis .

Mechanism of Action

The mechanism of action of Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate include:

Uniqueness

This compound is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in proteomics research and the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl (2E)-3-oxo-2-phenylmethoxyiminobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEADWDFQIWMXQB-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/OCC1=CC=CC=C1)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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